3-Amino-4-chloro-N-(4-fluorophenyl)-benzenesulfonamide
Overview
Description
3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S. It is a derivative of benzenesulfonamide and contains functional groups such as amino, chloro, and fluorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of sulfonamide derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition, receptor binding, or other biological activities.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it a candidate for the synthesis of pharmaceuticals that target specific diseases or conditions.
Industry: In the industrial sector, 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide can be used in the production of dyes, pigments, and other chemical products. Its unique properties may also be exploited in the manufacturing of materials with specific characteristics.
Mechanism of Action
The mechanism by which 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide is structurally similar to other sulfonamide derivatives, such as 3-Amino-4-chloro-N-(4-methylphenyl)benzenesulfonamide and 3-Amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide.
Uniqueness: What sets 3-Amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide apart from its counterparts is the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This unique feature may lead to different applications and effects compared to other similar compounds.
Properties
IUPAC Name |
3-amino-4-chloro-N-(4-fluorophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-11-6-5-10(7-12(11)15)19(17,18)16-9-3-1-8(14)2-4-9/h1-7,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJPTFAXYXFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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